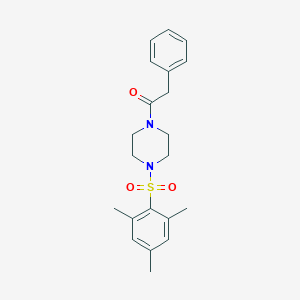
1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mécanisme D'action
Target of Action
Piperazine-based compounds have been identified as multi-target-directed ligands (mtdl) against alzheimer’s disease (ad) . They have shown efficient binding to both AChE and Aβ1–42, crucial molecular interactions within their active sites .
Mode of Action
They interact with their targets, leading to changes that could potentially alleviate the symptoms of AD .
Biochemical Pathways
Piperazine-based compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Piperazine-based compounds have been used in the development of lipid nanoparticles (lnps) to enhance mrna delivery, suggesting potential bioavailability .
Result of Action
Piperazine-based compounds have shown significant antimicrobial and antifungal properties , and have been used in cancer immunotherapy .
Action Environment
The synthesis of piperazine-based compounds has been achieved under various conditions, suggesting that their action may be influenced by the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine typically involves the reaction of piperazine with mesitylsulfonyl chloride and phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mesitylsulfonyl or phenylacetyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of new piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tosyl)-4-(phenylacetyl)piperazine: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.
1-(Mesitylsulfonyl)-4-(benzoyl)piperazine: Similar structure but with a benzoyl group instead of a phenylacetyl group.
1-(Mesitylsulfonyl)-4-(acetyl)piperazine: Similar structure but with an acetyl group instead of a phenylacetyl group.
Uniqueness
1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine is unique due to the presence of both mesitylsulfonyl and phenylacetyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds.
Propriétés
IUPAC Name |
2-phenyl-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-13-17(2)21(18(3)14-16)27(25,26)23-11-9-22(10-12-23)20(24)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIDNFHSYLKLRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(hydroxymethyl)phenyl]-2-naphthamide](/img/structure/B496982.png)



